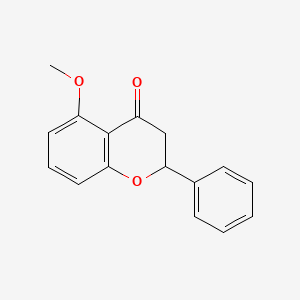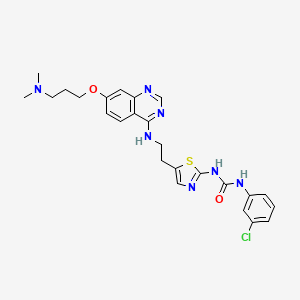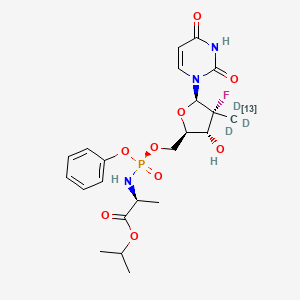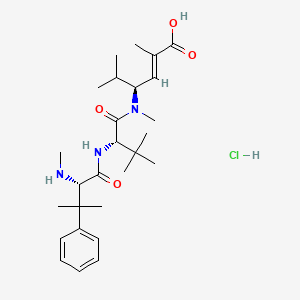
5-甲氧基黄烷酮
描述
5-Methoxyflavanone is a flavonoid compound that belongs to the class of flavanones. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. 5-Methoxyflavanone is characterized by the presence of a methoxy group attached to the flavanone structure. This compound is found in various plant sources and has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities .
科学研究应用
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents.
作用机制
Target of Action
5-Methoxyflavanone (5-MF) primarily targets human colon cancer cells, such as HCT116 . It also targets A549 human lung adenocarcinoma cells . The role of these targets is crucial in the proliferation and survival of cancer cells.
Mode of Action
5-MF interacts with its targets by inducing cytotoxicity and cell death in a dose-dependent manner . It activates DNA damage responses, as revealed by the accumulation of p53 and the phosphorylation of DNA damage-sensitive proteins . In A549 cells, 5-MF preferentially activates the p53–p21 pathway .
Biochemical Pathways
5-MF affects several biochemical pathways. It triggers mitochondrial-associated cell death via Reactive Oxygen Species (ROS) signaling . ROS generation by 5-MF is the crucial mediator behind ER stress induction, resulting in intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway .
Pharmacokinetics
It’s known that 5-mf has strong bioavailability and metabolic stability . These properties impact its bioavailability, making it a promising candidate for therapeutic applications.
Result of Action
The action of 5-MF results in several molecular and cellular effects. It inhibits the growth and clonogenicity of HCT116 human colon cancer cells . It also induces apoptosis and autophagy via an ERK signaling pathway . In A549 cells, 5-MF induces cellular senescence .
生化分析
Biochemical Properties
5-Methoxyflavanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Methoxyflavanone has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it interacts with proteins like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their signaling pathways and exerting anti-inflammatory effects .
Cellular Effects
5-Methoxyflavanone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Methoxyflavanone has been reported to induce apoptosis by activating the mitochondrial apoptosis pathway and generating reactive oxygen species (ROS) . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 5-Methoxyflavanone impacts cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of 5-Methoxyflavanone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 5-Methoxyflavanone binds to the active site of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent gene transcription . Additionally, 5-Methoxyflavanone activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyflavanone have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 5-Methoxyflavanone maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies . The compound’s efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 5-Methoxyflavanone vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities without significant toxicity . At high doses, 5-Methoxyflavanone can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
5-Methoxyflavanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism in the liver, where it is hydroxylated and conjugated with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 5-Methoxyflavanone affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, 5-Methoxyflavanone is transported and distributed through specific transporters and binding proteins. It is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, 5-Methoxyflavanone can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 5-Methoxyflavanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various organelles and biomolecules . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors . Additionally, 5-Methoxyflavanone may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyflavanone typically involves the use of flavanone as a starting material. One common method is the methylation of flavanone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 5-Methoxyflavanone can be achieved through the extraction of natural sources or chemical synthesis. Extraction methods include supercritical carbon dioxide fluid extraction, which involves using carbon dioxide at high pressure and temperature to isolate the compound from plant materials . Chemical synthesis on an industrial scale follows similar routes as laboratory synthesis but with optimized conditions for large-scale production.
化学反应分析
Types of Reactions: 5-Methoxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavone derivatives.
Reduction: Reduction reactions can convert it to dihydroflavanone derivatives.
Substitution: Methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of flavone derivatives.
Reduction: Formation of dihydroflavanone derivatives.
Substitution: Formation of various substituted flavanones.
相似化合物的比较
- 5-Hydroxyflavanone
- 7-Methoxyflavanone
- 5,7-Dimethoxyflavanone
Comparison: 5-Methoxyflavanone is unique due to its specific methoxy substitution, which influences its biological activity and chemical reactivity. Compared to 5-Hydroxyflavanone, it has enhanced lipophilicity and bioavailability. 7-Methoxyflavanone and 5,7-Dimethoxyflavanone share similar structural features but differ in their substitution patterns, leading to variations in their pharmacological profiles .
属性
IUPAC Name |
5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFUILNISGLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924643 | |
| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123931-32-8 | |
| Record name | 5-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B1149936.png)


